molecular formula C12H8N2O B8683082 3-Phenoxy-2-pyridinecarbonitrile

3-Phenoxy-2-pyridinecarbonitrile

Cat. No.: B8683082
M. Wt: 196.20 g/mol
InChI Key: TUYOTABFLYBHHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenoxy-2-pyridinecarbonitrile is a pyridinecarbonitrile derivative featuring a phenoxy group at the 3-position of the pyridine ring and a nitrile group at the 2-position. This structure combines electron-withdrawing (nitrile) and aromatic (phenoxy) substituents, which may influence its physicochemical properties and reactivity. For instance, pyridinecarbonitriles are frequently explored for antimicrobial activity, kinase inhibition, and as intermediates in organic synthesis .

Properties

Molecular Formula

C12H8N2O

Molecular Weight

196.20 g/mol

IUPAC Name

3-phenoxypyridine-2-carbonitrile

InChI

InChI=1S/C12H8N2O/c13-9-11-12(7-4-8-14-11)15-10-5-2-1-3-6-10/h1-8H

InChI Key

TUYOTABFLYBHHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(N=CC=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Notable Features Reference ID
This compound C₁₂H₈N₂O 212.21* 2-CN, 3-OPh Phenoxy group at 3-position -
2-Alkoxy-4,6-diaryl-3-pyridinecarbonitriles Varies ~300–350† 2-OR, 4-Ar, 6-Ar, 3-CN Broad antimicrobial activity
4-(4-Methylamino-3-nitro-phenoxy)-pyridine-2-carbonitrile C₁₃H₁₀N₄O₃ 294.25 2-CN, 4-OPh (with NO₂ and NHCH₃) Nitro and methylamino modifications
3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarbonitrile C₁₄H₁₁ClN₂ 242.71‡ 2-CN, 3-(3-Cl-C₆H₄-CH₂CH₂) Chlorophenyl ethyl substituent
BAY-678 (5-{(4R)-5-Acetyl-6-methyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidin-4-yl}pyridine-2-carbonitrile) C₂₀H₁₅F₃N₄O₂ 400.35 2-CN, complex fused substituent Kinase inhibitor potential

*Calculated based on structure; †Estimated from ; ‡Calculated from molecular formula.

Key Observations:

Substituent Position and Electronic Effects: The 2-cyano group is a common feature, providing electron-withdrawing character that stabilizes the pyridine ring and enhances reactivity in nucleophilic substitutions . The phenoxy group at the 3-position in this compound contrasts with analogs like 4-(4-Methylamino-3-nitro-phenoxy)-pyridine-2-carbonitrile (), where the phenoxy group is at the 4-position. This positional difference may alter steric hindrance and π-π stacking interactions in biological targets.

Biological Activity: 2-Alkoxy-4,6-diaryl-3-pyridinecarbonitriles () exhibit antimicrobial activity against Gram-positive, Gram-negative, and acid-fast bacteria. Their activity is attributed to the combined effects of alkoxy and aryl groups, which may disrupt microbial membranes or enzyme function . BAY-678 (), with a fused pyrimidinone-trifluoromethylphenyl moiety, is a candidate for kinase inhibition due to its structural similarity to ATP-competitive inhibitors.

The nitro and methylamino groups in 4-(4-Methylamino-3-nitro-phenoxy)-pyridine-2-carbonitrile () introduce hydrogen-bonding capabilities, which could improve target binding affinity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.